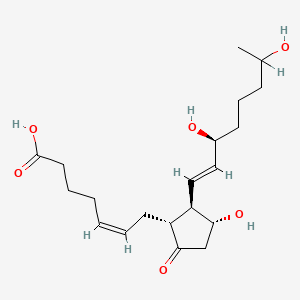

19(R)-OH-Pge2

Beschreibung

Contextualization within the Eicosanoid Lipid Mediator Family

19-Hydroxyprostaglandin E2 belongs to the eicosanoid family, a group of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid and other 20-carbon polyunsaturated fatty acids. wikipedia.org Eicosanoids are crucial players in inflammation, immunity, fever, pain perception, blood pressure regulation, and cell growth. wikipedia.org The eicosanoid family is broadly categorized into several subfamilies, including prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. wikipedia.org

Prostaglandins, including 19-OH PGE2, are synthesized via the cyclooxygenase (COX) pathway. frontiersin.org This pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683), which is then converted into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by COX enzymes (COX-1 and COX-2). imrpress.comvulcanchem.com PGH2 is subsequently isomerized to various prostaglandins, including Prostaglandin E2 (PGE2), by specific synthases. imrpress.comvulcanchem.com 19-OH PGE2 is a metabolite of PGE2, formed through a hydroxylation reaction. hmdb.canih.gov

Overview of Prostaglandin E2 Metabolites and their Academic Significance

Prostaglandin E2 (PGE2) is one of the most abundant and biologically active prostaglandins in mammals. hmdb.cawiley.com It is a key mediator of inflammation, contributing to processes like vasodilation, fever, and pain. hmdb.cawiley.com However, the biological activity of PGE2 is tightly regulated through its rapid metabolism into various derivatives. The study of these metabolites is of significant academic interest as they can possess distinct biological activities, serve as biomarkers for disease, or represent inactivation products.

The metabolism of PGE2 involves several enzymatic steps, leading to a variety of metabolites. A primary inactivation pathway involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). vulcanchem.commdpi.com Further metabolism, including reduction of a double bond and beta-oxidation, results in the major urinary metabolite, tetranor-PGEM, which is often used to estimate systemic PGE2 production. mdpi.com

Rationale for Dedicated Academic Research on 19-Hydroxyprostaglandin E2

The primary impetus for dedicated academic research on 19-Hydroxyprostaglandin E2 stems from its unique biological properties and its significant presence in certain physiological contexts. A key finding that has spurred investigation is that 19-OH PGE2 is a major component of human seminal plasma. hmdb.canih.gov This high concentration suggests a specialized role in reproductive physiology.

A pivotal area of research has been the characterization of 19-OH PGE2's interaction with prostanoid receptors. Unlike its precursor, PGE2, which acts on multiple EP receptor subtypes, 19-OH PGE2 has been identified as a selective agonist for the EP2 receptor. nih.govmedchemexpress.comcaymanchem.com This selectivity is significant because it allows researchers to dissect the specific physiological effects mediated by the EP2 receptor pathway, without the confounding effects of activating other EP receptors. For example, 19-OH PGE2 has been shown to be a potent smooth muscle relaxant, an effect mediated through EP2 receptors. medchemexpress.comcaymanchem.com

Furthermore, the biosynthesis of 19-OH PGE2 involves the enzyme prostaglandin 19-hydroxylase, a cytochrome P-450 enzyme. hmdb.canih.gov The study of this enzyme and its expression in tissues like the seminal vesicles provides insights into the regulation of prostaglandin metabolism and function. nih.govnih.gov Research into 19-OH PGE2 also contributes to a broader understanding of how the metabolism of a potent and pleiotropic signaling molecule like PGE2 can generate derivatives with more refined and specific biological actions. The potential implications of these actions, particularly in the context of human reproduction, remain an active area of investigation. nih.gov

Detailed Research Findings

Interactive Data Table: Properties of 19-Hydroxyprostaglandin E2

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5Z)-7-[(1R,2R,3R)-2-[(1E,3S,7R)-3,7-dihydroxyoct-1-en-1-yl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | hmdb.ca |

| Molecular Formula | C20H32O6 | hmdb.ca |

| Average Molecular Weight | 368.4645 g/mol | hmdb.ca |

| Biological Activity | Selective prostanoid EP2-receptor agonist; potent smooth muscle relaxant | hmdb.canih.govmedchemexpress.com |

| Key Biosynthetic Enzyme | Prostaglandin 19-hydroxylase (a cytochrome P-450 enzyme) | hmdb.canih.gov |

| Primary Location Found | Human seminal plasma | hmdb.canih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55123-68-7 |

|---|---|

Molekularformel |

C20H32O6 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,19-/m1/s1 |

InChI-Schlüssel |

WTJYDBMHYPQFNJ-ZUVVJKHESA-N |

Isomerische SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Kanonische SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

19-hydroxy-PGE2 19-hydroxyprostaglandin E2 |

Herkunft des Produkts |

United States |

Enzymatic Biosynthesis and Formation of 19 Hydroxyprostaglandin E2

Precursors and Substrates for 19-Hydroxylation

Prostaglandin (B15479496) E2 (PGE2) as a Primary Precursor

Prostaglandin E2 (PGE2) serves as the primary and direct precursor for the synthesis of 19-Hydroxyprostaglandin E2. ontosight.ainih.gov The biosynthesis involves the hydroxylation of PGE2 at the 19th position. ontosight.ai Studies using microsomes from human seminal vesicles have demonstrated the conversion of PGE2 to 19-OH PGE2 in the presence of NADPH. nih.govresearchgate.net This reaction is inhibited by carbon monoxide, suggesting the involvement of a cytochrome P-450 enzyme. nih.gov

In vivo studies in humans, analyzing the product-to-substrate ratios in ejaculates, have further confirmed the efficient conversion of PGE2 to 19-OH PGE2, although the in vitro biosynthesis appears to be slower. nih.gov

Prostaglandin E1 (PGE1) and Other Prostaglandins (B1171923) as Substrates

While PGE2 is a primary precursor, Prostaglandin E1 (PGE1) is also a significant substrate for 19-hydroxylation, and in some experimental conditions, it is even preferred over PGE2. nih.gov Microsomes from monkey seminal vesicles metabolize PGE1 to 19-hydroxy-PGE1. nih.gov

Other prostaglandins can also serve as substrates for hydroxylation, although often less efficiently. For instance, Prostaglandin F2α is metabolized to 19-hydroxy-PGF2α by monkey seminal vesicle microsomes, but at a much lower rate (3.5%) compared to the formation of 19-hydroxy-PGE2. nih.gov Similarly, Prostaglandin B1 is metabolized to 18-hydroxy-, 19-hydroxy-, and 20-hydroxyprostaglandin B1, with 19-hydroxyprostaglandin B1 being the main product. nih.gov

Key Enzymatic Systems Involved in 19-Hydroxylation

The hydroxylation of prostaglandins is catalyzed by a specific set of enzymes, with cytochrome P450 playing a central role.

Cytochrome P450 Enzymes

The biosynthesis of 19-OH PGE2 is mediated by cytochrome P450 enzymes, a superfamily of monooxygenases. ontosight.aiwikipedia.org These enzymes are involved in the metabolism of various lipids, including prostaglandins. wikipedia.orggenecards.org The reaction requires NADPH and molecular oxygen. nih.gov

Prostaglandin 19-Hydroxylase (CYP4F8) Activity

A key enzyme in this process is Cytochrome P450 4F8 (CYP4F8), which functions as a prostaglandin 19-hydroxylase. nih.govwikipedia.orggenecards.org This enzyme is prominently found in the endoplasmic reticulum of human seminal vesicles. diva-portal.orgwikipedia.org

Research has shown that recombinant CYP4F8 can directly hydroxylate prostaglandin endoperoxides, such as PGH1 and PGH2, at the 19th position. diva-portal.orgreactome.org This suggests a pathway where PGH2 is first hydroxylated by CYP4F8 to form 19-hydroxy-PGH2, which is then isomerized by PGE synthase to produce 19-hydroxy-PGE2. diva-portal.orgnih.gov This sequential action of enzymes highlights a coordinated biosynthetic route. nih.govjci.org

While CYP4F8 efficiently hydroxylates PGH1 and PGH2, it shows little to no activity towards PGE1 and PGE2 directly. wikipedia.org This indicates that the hydroxylation step likely precedes the formation of the E-ring in the prostaglandin structure.

Table 1: Substrate Specificity of Prostaglandin 19-Hydroxylase (CYP4F8)

| Substrate | Product(s) | Relative Activity |

|---|---|---|

| Prostaglandin H1 (PGH1) | 19-Hydroxy-PGH1 | High |

| Prostaglandin H2 (PGH2) | 19-Hydroxy-PGH2 | High |

| Prostaglandin E1 (PGE1) | 19-Hydroxy-PGE1 | Low/Negligible |

| Prostaglandin E2 (PGE2) | 19-Hydroxy-PGE2 | Low/Negligible |

| Prostaglandin F2α (PGF2α) | 19-Hydroxy-PGF2α | Very Low |

| Prostaglandin B1 (PGB1) | 18-OH PGB1, 19-OH PGB1, 20-OH PGB1 | Moderate |

This table is a synthesis of findings from multiple sources. nih.govnih.govwikipedia.org

Prostaglandin H Synthase-2 (COX-2) Involvement

Prostaglandin H synthase-2 (PTGS2), more commonly known as Cyclooxygenase-2 (COX-2), is another critical enzyme in the biosynthetic pathway leading to 19-OH PGE2. nih.govwikipedia.org COX-2 catalyzes the conversion of arachidonic acid into the prostaglandin endoperoxide PGH2. imrpress.commedsci.org This PGH2 then serves as the substrate for CYP4F8. nih.gov

The expression of COX-2, CYP4F8, and microsomal PGE synthase-1 are correlated and co-localized in the epithelial cells of the seminal vesicles and vas deferens, further supporting their sequential roles in the synthesis of 19-hydroxyprostaglandins. nih.gov The activity of prostaglandin 19-hydroxylase is closely linked to that of PGH synthase. diva-portal.org

Table 2: Key Enzymes in 19-Hydroxyprostaglandin E2 Biosynthesis

| Enzyme | Gene | Function | Location |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | PTGS2 | Converts arachidonic acid to PGH2 | Endoplasmic Reticulum, Nuclear Envelope |

| Cytochrome P450 4F8 (CYP4F8) | CYP4F8 | 19-hydroxylates PGH2 to 19-OH PGH2 | Endoplasmic Reticulum |

| Microsomal PGE Synthase-1 | PTGES | Isomerizes 19-OH PGH2 to 19-OH PGE2 | Endoplasmic Reticulum |

This table summarizes information from various sources. nih.govwikipedia.orgwikipedia.org

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Involvement

The biosynthesis of 19-Hydroxyprostaglandin E2 (19-OH-PGE2) is a multi-step enzymatic process involving a sequence of specific enzymes. A key player in the final step of this pathway is Microsomal Prostaglandin E Synthase-1 (mPGES-1), an inducible enzyme belonging to the membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG) superfamily. nih.gov While mPGES-1 is widely recognized for catalyzing the conversion of Prostaglandin H2 (PGH2) to Prostaglandin E2 (PGE2), its role extends to the formation of hydroxylated prostaglandins. nih.govresearchgate.net

The formation of 19-OH-PGE2 involves a sequential enzymatic cascade. The initial step is the 19-hydroxylation of PGH2, a reaction catalyzed by a specific cytochrome P450 enzyme, identified as CYP4F8. nih.govreactome.orgebi.ac.uk This enzyme acts as a PGH 19-hydroxylase, converting PGH2 into 19-hydroxyprostaglandin H2 (19-OH-PGH2). reactome.orgebi.ac.uk

Following this hydroxylation, mPGES-1 is proposed to catalyze the isomerization of the endoperoxide group of 19-OH-PGH2 to form the final product, 19-OH-PGE2. nih.gov Studies have shown that mPGES-1, PGH synthase-2 (also known as COX-2), and the PGH 19-hydroxylase (CYP4F8) are co-localized in the tissues responsible for producing 19-OH-PGE2, suggesting a coordinated enzymatic system for its synthesis. nih.gov The catalytic efficiency of mPGES-1 in converting PGH2 to PGE2 is remarkably high, which underscores its crucial role in prostaglandin synthesis pathways. nih.gov

Table 1: Key Enzymes in the Biosynthesis of 19-Hydroxyprostaglandin E2

| Enzyme | Abbreviation | Function in the Pathway | Citation |

| Prostaglandin H Synthase-2 | PGH Synthase-2 / COX-2 | Catalyzes the initial steps in prostaglandin synthesis from arachidonic acid to produce PGH2. | nih.govdiva-portal.org |

| Cytochrome P450 4F8 | CYP4F8 | Catalyzes the ω-2 hydroxylation of PGH2 to form 19-hydroxy-PGH2. nih.govreactome.org | nih.govreactome.org |

| Microsomal Prostaglandin E Synthase-1 | mPGES-1 | Catalyzes the isomerization of 19-hydroxy-PGH2 to form 19-Hydroxyprostaglandin E2. nih.gov | nih.govnih.gov |

Cellular and Tissue Localization of Biosynthetic Pathways

Seminal Vesicles and Other Primate Reproductive Tissues

The primary site for the biosynthesis of 19-Hydroxyprostaglandin E2 is the male reproductive system, specifically the seminal vesicles. nih.govnih.gov This compound, along with its counterpart 19-Hydroxyprostaglandin E1, represents the predominant prostaglandins found in human seminal fluid. nih.govbioscientifica.com Research has confirmed that the seminal vesicles are the source for the majority of prostaglandins in the semen of primates. bioscientifica.comcaymanchem.com

Detailed analysis of primate reproductive tissues has revealed the precise cellular location of the biosynthetic machinery. Immunofluorescence studies have demonstrated the co-localization of the three essential enzymes—PGH synthase-2, CYP4F8, and mPGES-1—within the epithelial cells of the seminal vesicles and the vas deferens. nih.gov Western blot analysis further confirmed the presence of these enzymes in the seminal vesicles. nih.gov This colocalization provides strong evidence for a functional enzymatic cascade that sequentially synthesizes 19-OH-PGE2 within these specific cells. nih.gov

Metabolic studies using microsomes isolated from the seminal vesicles of both humans and monkeys (Macaca fascicularis) have shown the capacity of these tissues to convert PGE2 into 19-OH-PGE2 in the presence of NADPH, a cofactor for cytochrome P450 enzymes. nih.gov The reaction is inhibited by carbon monoxide, further supporting the involvement of a cytochrome P-450 enzyme, which was later identified as CYP4F8. reactome.orgnih.gov Mass spectrometry has also directly detected 19-hydroxy-PGE compounds in the mucosa of the distal vas deferens. nih.gov While the seminal vesicles are the main production site, the presence of these compounds and enzymes in the vas deferens suggests a broader distribution within the male reproductive tract. nih.gov

Table 2: Research Findings on 19-Hydroxyprostaglandin E2 in Primate Reproductive Tissues

| Tissue | Finding | Method | Primate Species | Citation |

| Seminal Vesicles | Co-localization of PGH synthase-2, CYP4F8, and mPGES-1 in epithelial cells. | Immunofluorescence | Human | nih.gov |

| Seminal Vesicles | Metabolism of PGE2 to 19-OH-PGE2 by microsomal fractions. | Biochemical Assay | Human, Monkey | nih.gov |

| Seminal Vesicles | Identification of CYP4F8 as the prominent PGH 19-hydroxylase. | Recombinant enzyme expression and analysis | Human | reactome.orgebi.ac.uk |

| Vas Deferens | Detection of 19-Hydroxy-PGE compounds in the mucosa. | Mass Spectrometry | Human | nih.gov |

| Vas Deferens | Co-localization of PGH synthase-2, CYP4F8, and mPGES-1 in epithelial cells. | Immunofluorescence | Human | nih.gov |

| Semen | 19-OH-PGE2 is a major component. | General observation/review | Human, Primates | nih.govbioscientifica.comcaymanchem.com |

Metabolic Pathways and Degradation of 19 Hydroxylated Eicosanoids

General Principles of Prostaglandin (B15479496) Catabolism

The catabolism of prostaglandins (B1171923) is a swift and efficient process, primarily occurring in the lungs and liver, which ensures that these potent signaling molecules act locally and for a limited duration. imrpress.com The primary route for the metabolic inactivation of many prostaglandins begins with the oxidation of the hydroxyl group at the C-15 position. caymanchem.com This initial and rate-limiting step is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). ontosight.aipnas.org

Following this oxidation, the resulting 15-keto-prostaglandin undergoes further metabolism. A key subsequent step is the reduction of the double bond at the C13-C14 position, a reaction catalyzed by 15-ketoprostaglandin Δ¹³-reductase. caymanchem.com This is often followed by both β-oxidation of the carboxylic acid side chain and ω-oxidation of the methyl-ended side chain. caymanchem.com These modifications result in the formation of water-soluble metabolites that are readily excreted in the urine. caymanchem.com The cyclopentane (B165970) ring, a characteristic feature of E- and F-series prostaglandins, typically remains intact throughout this process.

The transport of prostaglandins across the cell membrane for intracellular metabolism is a crucial part of their inactivation. annualreviews.org The prostaglandin transporter (PGT), also known as solute carrier organic anion transporter family member 2A1 (SLCO2A1), facilitates the uptake of extracellular prostaglandins into the cell where they can be degraded by enzymes like 15-PGDH. imrpress.comnih.gov

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Prostaglandin E2 Inactivation (Contextual relevance for eicosanoid homeostasis)

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the biological inactivation of a wide range of prostaglandins, including Prostaglandin E2 (PGE2). core.ac.ukspandidos-publications.com It achieves this by catalyzing the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group to a 15-keto group, a transformation that dramatically reduces the biological activity of the prostaglandin molecule. core.ac.ukoup.com The resulting product, 15-keto-PGE2, is largely inactive. oup.comnih.gov

The expression and activity of 15-PGDH are critical for maintaining eicosanoid homeostasis and are subject to regulation. imrpress.comontosight.ai For instance, during parturition, a decrease in 15-PGDH expression in the cervix allows for an accumulation of PGE2, which is essential for cervical ripening and labor. oup.comnih.gov Conversely, in various physiological and pathological states, the regulation of 15-PGDH plays a crucial role in modulating prostaglandin levels. Downregulation of 15-PGDH has been observed in several types of cancer, leading to elevated PGE2 levels that can promote tumor growth. mdpi.comnih.gov

The interplay between the synthesis of PGE2 by cyclooxygenases (COX) and prostaglandin E synthases (PGES), and its degradation by 15-PGDH, determines the steady-state level of this potent signaling molecule. core.ac.uk This balance is vital, as dysregulation can lead to inflammatory disorders and other pathological conditions. imrpress.comontosight.ai For example, in rheumatoid arthritis, a condition characterized by chronic inflammation, the expression of 15-PGDH in synovial tissues is lower compared to normal tissues. spandidos-publications.com

The significance of 15-PGDH in controlling PGE2 levels is further highlighted by the fact that PGE2 itself can regulate the expression of 15-PGDH. oup.comnih.gov In human cervical stromal cells, PGE2 has been shown to repress the expression of 15-PGDH, suggesting a negative feedback loop that could amplify prostaglandin signaling under certain conditions. oup.comnih.gov

Table 1: Key Enzymes in Prostaglandin Catabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15-hydroxyl group, inactivating the prostaglandin. caymanchem.comontosight.ai | Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α) | 15-keto-Prostaglandin E2, 15-keto-Prostaglandin F2α oup.com |

| 15-Ketoprostaglandin Δ¹³-Reductase | Reduces the C13-C14 double bond of 15-keto-prostaglandins. caymanchem.com | 15-keto-Prostaglandins | 13,14-dihydro-15-keto-Prostaglandins |

| Prostaglandin Transporter (PGT/SLCO2A1) | Mediates the uptake of prostaglandins from the extracellular space into the cell for degradation. imrpress.comnih.gov | Prostaglandin E2, Prostaglandin F2α, Prostaglandin D2 | Intracellular Prostaglandins |

Other Potential Metabolic Fates of 19-Hydroxyprostaglandin E2 and Related Hydroxylated Products

While the 15-PGDH pathway is the primary route for the catabolism of many prostaglandins, other metabolic pathways also exist, particularly for hydroxylated eicosanoids like 19-Hydroxyprostaglandin E2. The introduction of a hydroxyl group at the C-19 position by cytochrome P450 (CYP) enzymes introduces an alternative site for metabolism. diva-portal.org

CYP enzymes, specifically those from the CYP4A and CYP4F subfamilies, are known to catalyze ω- and (ω-1)-hydroxylation of fatty acids and their metabolites, including prostaglandins. diva-portal.orgfrontiersin.orgwikipedia.org This process can lead to the formation of dicarboxylic acids through further oxidation, which are then excreted. For 19-Hydroxyprostaglandin E2, the existing hydroxyl group at C-19 could potentially undergo further oxidation.

Another potential metabolic fate for hydroxylated eicosanoids is esterification into phospholipids (B1166683) within cell membranes. jci.org For example, 5-hydroxyeicosatetraenoic acid (5-HETE) has been shown to be re-esterified into the phospholipids and triglycerides of neutrophils. jci.org This incorporation of a hydroxylated fatty acid into membrane lipids could alter membrane properties and serve as a mechanism for storing or sequestering these bioactive molecules. jci.org It is conceivable that 19-Hydroxyprostaglandin E2 could also be incorporated into cellular lipids, although specific research on this is limited.

Furthermore, the metabolism of 19-Hydroxyprostaglandin E2 could involve conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of compounds and facilitate their excretion. While not extensively documented for this specific compound, conjugation is a common metabolic pathway for many xenobiotics and endogenous molecules.

It is also important to consider that the presence of the 19-hydroxyl group might influence the affinity of 19-Hydroxyprostaglandin E2 for the primary catabolic enzymes like 15-PGDH. The structural modification could potentially alter the rate at which it is degraded compared to its non-hydroxylated counterpart, PGE2.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 19-Hydroxyprostaglandin E2 | 19-OH PGE2 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin F2α | PGF2α |

| Prostaglandin D2 | PGD2 |

| 15-keto-Prostaglandin E2 | 15-keto-PGE2 |

| 13,14-dihydro-15-keto-Prostaglandin E2 | |

| 5-hydroxyeicosatetraenoic acid | 5-HETE |

| Arachidonic Acid | AA |

| Prostaglandin H2 | PGH2 |

| 19-hydroxyeicosatetraenoic acid | 19-HETE |

| 20-hydroxyeicosatetraenoic acid | 20-HETE |

| Leukotriene B4 | LTB4 |

| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH |

| Cyclooxygenase | COX |

| Prostaglandin E synthase | PGES |

| Prostaglandin transporter | PGT |

| Solute carrier organic anion transporter family member 2A1 | SLCO2A1 |

Receptor Interactions and Signal Transduction Mechanisms of 19 Hydroxyprostaglandin E2

Identification of Prostanoid E (EP) Receptors

The biological activities of prostaglandins (B1171923) are mediated through their interaction with specific G-protein coupled receptors (GPCRs), known as prostanoid receptors. mdpi.com For prostaglandin (B15479496) E2 (PGE2) and its metabolites, these are designated as EP receptors, of which four subtypes have been identified: EP1, EP2, EP3, and EP4. mdpi.compatsnap.com These receptor subtypes are distinguished by their distinct signaling pathways, tissue distribution, and pharmacological profiles. researchgate.netnih.gov

Selective Agonist Activity at the EP2 Receptor

19-Hydroxyprostaglandin E2 (19-OH PGE2) has been identified as a selective agonist for the prostanoid EP2 receptor subtype. nih.govcaymanchem.com This selectivity is a key feature that distinguishes it from its parent compound, PGE2, which can indiscriminately stimulate various prostanoid receptor subtypes. nih.gov The unique positioning of the hydroxyl group at the 19th carbon of 19-OH PGE2 is thought to contribute to its distinctive binding affinity and selective interaction with the EP2 receptor. scbt.com This interaction involves intricate hydrogen bonding and hydrophobic interactions that enhance receptor stability and promote conformational changes necessary for receptor activation. scbt.com

The agonist activity of 19-OH PGE2 at the EP2 receptor has been demonstrated in various experimental models. For instance, it is a potent relaxant of smooth muscle in tissues where EP2 receptors are expressed, such as the cat trachea. caymanchem.commedchemexpress.com In studies using cat tracheal rings, 19-OH PGE2 exhibited an EC50 value of 200 nM for inducing relaxation, a characteristic response mediated by EP2 receptor activation. caymanchem.commedchemexpress.com This selective agonism highlights the potential for 19-OH PGE2 to modulate physiological processes specifically through the EP2 receptor pathway.

Table 1: Agonist Activity of 19-Hydroxyprostaglandin E2 at the EP2 Receptor

| Compound | Receptor Target | Activity | Experimental Model | Measured Effect | Potency (EC50) |

|---|---|---|---|---|---|

| 19-Hydroxyprostaglandin E2 | EP2 Receptor | Selective Agonist | Cat Tracheal Rings | Smooth Muscle Relaxation | 200 nM caymanchem.commedchemexpress.com |

Distinctions from Other EP Receptor Subtypes (EP1, EP3, EP4)

A crucial aspect of the pharmacological profile of 19-OH PGE2 is its limited activity at other EP receptor subtypes, namely EP1, EP3, and EP4. This selectivity contrasts sharply with PGE2, which demonstrates broader activity across the EP receptor family. nih.gov

EP1 and EP3 Receptors: In preparations where PGE2 is equipotent at EP1 (guinea pig ileum contraction) and EP3 (chick ileum contraction) receptors, 19-OH PGE2 shows significantly less potency. nih.gov In contrast, its analogue, 19-hydroxyprostaglandin E1, is a potent agonist at both EP1 and EP3 receptors, causing contraction of guinea pig and chick ileum smooth muscle. caymanchem.commedchemexpress.com The EP1 receptor is coupled to Gαq protein, and its activation leads to an increase in intracellular calcium. mdpi.comnih.gov The EP3 receptor primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels. mdpi.comnih.gov

EP4 Receptor: While both EP2 and EP4 receptors are coupled to the stimulatory G-protein Gαs and mediate their effects through cAMP production, they are distinct receptor subtypes. mdpi.comnih.gov Although direct comparative binding studies of 19-OH PGE2 at EP2 versus EP4 are not extensively detailed in the provided results, its characterization as a selective EP2 agonist implies weaker interaction with the EP4 receptor. nih.govmedchemexpress.com The EP4 receptor is known to have a higher affinity for PGE2 compared to the EP2 receptor. mdpi.com

Furthermore, 19-OH PGE2 has been shown to be devoid of activity at other prostanoid receptors, including the FP receptor (involved in uterine contraction), thromboxane (B8750289) A2 (TP) receptors (involved in platelet aggregation), prostaglandin D2 (DP) receptors, and prostacyclin (IP) receptors. nih.govhmdb.ca

Table 2: Comparative Receptor Activity Profile

| Compound | EP1 Receptor Activity | EP2 Receptor Activity | EP3 Receptor Activity | EP4 Receptor Activity |

|---|---|---|---|---|

| 19-Hydroxyprostaglandin E2 | Low/Negligible nih.gov | Selective Agonist nih.govcaymanchem.commedchemexpress.com | Low/Negligible nih.gov | Implied Low/Negligible |

| Prostaglandin E2 (PGE2) | Agonist nih.gov | Agonist nih.gov | Agonist nih.gov | Agonist mdpi.com |

| 19-Hydroxyprostaglandin E1 | Agonist caymanchem.commedchemexpress.com | Low/Negligible nih.gov | Agonist caymanchem.commedchemexpress.com | Not specified |

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The interaction of 19-OH PGE2 with the EP2 receptor initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors. mdpi.com The EP2 receptor, like the EP4 receptor, is primarily coupled to the stimulatory G-protein, Gαs. mdpi.comebi.ac.uk

Gαs-Mediated Adenylyl Cyclase Activation and cAMP Production

Upon binding of an agonist such as 19-OH PGE2, the EP2 receptor undergoes a conformational change. This change facilitates the dissociation of the Gαs subunit from the Gβγ complex of the associated G-protein. wikipedia.org The activated Gαs subunit then stimulates the enzyme adenylyl cyclase. spandidos-publications.comresearchgate.net

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. researchgate.netscbt.com Consequently, activation of the EP2 receptor by 19-OH PGE2 leads to a significant increase in intracellular cAMP levels. mdpi.comscbt.com This elevation in cAMP is a hallmark of EP2 receptor signaling and the primary mechanism through which it exerts its biological effects. patsnap.comspandidos-publications.com

Downstream Signaling Pathways Activated by EP2 Receptor Engagement

The rise in intracellular cAMP concentration triggers the activation of several downstream signaling pathways.

The principal effector of cAMP is Protein Kinase A (PKA). nih.govemory.edu In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. spandidos-publications.com

These active PKA catalytic subunits then phosphorylate a variety of downstream target proteins, including transcription factors. spandidos-publications.comnih.gov One of the key transcription factors activated by PKA is the cAMP response element-binding protein (CREB). nih.govnih.gov Phosphorylation of CREB allows it to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This PKA-mediated pathway is central to many of the cellular responses elicited by EP2 receptor activation. nih.govemory.edu

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the EP2 receptor by a ligand such as 19-OH-PGE2 can stimulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and proliferation. amegroups.cnaacrjournals.orgnih.govoup.comfrontiersin.org This activation is often not direct but occurs through a secondary mechanism involving the transactivation of the EGFR. amegroups.cnaacrjournals.orgnih.gov Upon ligand binding to the EP2 receptor, a β-arrestin 1-Src protein complex can form, which in turn activates the EGFR. amegroups.cn Activated EGFR then initiates the PI3K/Akt pathway. nih.govaacrjournals.orgnih.gov This pathway involves PI3K phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated. nih.gov Activated Akt proceeds to phosphorylate a variety of downstream targets, thereby regulating cellular processes. oup.com Studies in human LoVo colon cancer cells have shown that EP2 activation upregulates the PI3K/Akt pathway. mdpi.com This signaling can inhibit apoptosis and promote cell survival. oup.com

Table 1: Overview of the PI3K/Akt Pathway Activation by EP2 Receptor

| Step | Component | Function | Citations |

| 1. Ligand Binding | 19-OH-PGE2 | Binds to and activates the EP2 receptor. | medchemexpress.com, medchemexpress.com, medchemexpress.com |

| 2. Receptor Transactivation | β-arrestin/Src/EGFR | EP2 activation leads to the formation of a β-arrestin 1-Src complex, which transactivates the Epidermal Growth Factor Receptor (EGFR). | amegroups.cn, aacrjournals.org, nih.gov |

| 3. Pathway Initiation | PI3K | Activated EGFR recruits and activates PI3K. | nih.gov, aacrjournals.org, nih.gov |

| 4. Second Messenger | PIP3 | PI3K phosphorylates PIP2 to generate PIP3. | nih.gov |

| 5. Key Kinase Activation | Akt (Protein Kinase B) | PIP3 recruits Akt to the membrane, leading to its phosphorylation and activation. | nih.gov, oup.com |

| 6. Downstream Effects | Various substrates | Activated Akt phosphorylates numerous downstream targets to regulate cell survival, growth, and proliferation. | oup.com, frontiersin.org |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, is another significant signaling route engaged by EP2 receptor activation. amegroups.cnaacrjournals.orgnih.govnih.gov Similar to the PI3K/Akt pathway, MAPK/ERK activation is often dependent on the transactivation of the EGFR. amegroups.cnaacrjournals.orgnih.gov The signal is transduced from the activated EGFR through a series of protein kinases, including Ras, Raf (MAPKKK), MEK (MAPKK), and finally to ERK (MAPK). aacrjournals.orgnih.gov Phosphorylated ERK can then translocate to the nucleus to activate transcription factors that regulate gene expression involved in cell proliferation, differentiation, and migration. nih.gov In some cellular contexts, such as squamous cell carcinoma, EP2 promotes growth through EGFR transactivation and the subsequent stimulation of the ERK1/2 pathway. aacrjournals.orgnih.gov

Nuclear Factor-kappaB (NF-κB) Pathway

The relationship between 19-OH-PGE2-mediated EP2 activation and the Nuclear Factor-kappaB (NF-κB) pathway is less direct and appears to be context-dependent. While general PGE2 signaling can activate NF-κB, this is more commonly associated with EP1 and EP4 receptors. amegroups.cnaacrjournals.orgnih.gov These receptors can trigger signaling cascades that lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, many of which are pro-inflammatory. aacrjournals.orgnih.gov However, some studies have found no evidence that PGE2 signaling affects the NF-κB pathway, suggesting the mechanism may be controversial or cell-type specific. pnas.org There is limited direct evidence linking selective EP2 activation to the NF-κB pathway.

Beta-Catenin Pathway

The EP2 receptor plays a significant role in activating the β-catenin signaling pathway. amegroups.cnaacrjournals.orgnih.govoup.com In the absence of a signal, β-catenin is part of a "destruction complex" with proteins like Axin and Glycogen Synthase Kinase-3β (GSK-3β), which phosphorylates β-catenin, targeting it for degradation. mdpi.comaacrjournals.orgoup.com Activation of the EP2 receptor can lead to the inhibition of GSK-3β through two primary mechanisms. mdpi.comamegroups.cnoup.comoup.com

The Gαs-cAMP-PKA pathway, where PKA directly phosphorylates and inhibits GSK-3β. mdpi.comamegroups.cn

The PI3K/Akt pathway, where activated Akt phosphorylates and inhibits GSK-3β. aacrjournals.orgnih.govoup.comoup.com

Inhibition of GSK-3β prevents β-catenin phosphorylation and degradation. oup.commdpi.com This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors to drive the expression of target genes like c-myc and cyclin D1, which are critical for cell proliferation. amegroups.cnaacrjournals.orgaacrjournals.org

Table 2: Key Proteins in EP2-Mediated β-Catenin Pathway Activation

| Protein | Role in Pathway | Consequence of EP2 Activation | Citations |

| EP2 Receptor | Initiates the signal upon ligand binding. | Activation by 19-OH-PGE2. | medchemexpress.com, medchemexpress.com |

| PKA / Akt | Kinases that inhibit GSK-3β. | Activated via cAMP or PI3K pathways, respectively. | amegroups.cn, aacrjournals.org, oup.com, mdpi.com |

| GSK-3β | A kinase that phosphorylates β-catenin, marking it for destruction. | Inhibited by PKA and/or Akt. | mdpi.com, oup.com, oup.com |

| β-Catenin | A dual-function protein in cell adhesion and gene transcription. | Stabilized, accumulates in the cytoplasm, and translocates to the nucleus. | amegroups.cn, mdpi.com, aacrjournals.org |

| Tcf/Lef | Transcription factors that bind β-catenin in the nucleus. | Form a complex with β-catenin to activate target gene transcription. | amegroups.cn, aacrjournals.org |

cAMP Response Element-Binding Protein (CREB) Pathway

The most direct and well-established signaling pathway following EP2 receptor activation is the Gαs-adenylate cyclase-cAMP-PKA cascade, which culminates in the activation of the cAMP Response Element-Binding Protein (CREB). scbt.comnih.govamegroups.cnaacrjournals.orgnih.gov As a Gαs-coupled receptor, ligand binding by 19-OH-PGE2 causes the Gαs subunit to activate adenylate cyclase. scbt.comnih.govmdpi.com This enzyme converts ATP into the second messenger cAMP. scbt.comamegroups.cn Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). amegroups.cnaacrjournals.org Activated PKA then phosphorylates CREB, enabling it to bind to cAMP response elements (CREs) in the promoter regions of specific genes, thereby regulating their transcription. nih.govnih.gov This pathway is fundamental to many of the physiological responses mediated by the EP2 receptor. aacrjournals.orgnih.gov

Mechanisms of Receptor Specificity and Ligand Binding

The biological effects of a ligand are dictated by its binding specificity and selectivity for its receptor(s). sigmaaldrich.comwikipedia.org In the prostanoid family, specificity is crucial as different receptor subtypes can trigger opposing physiological outcomes. 19-Hydroxyprostaglandin E2 is distinguished by its selective agonist activity at the EP2 receptor. medchemexpress.commedchemexpress.commedchemexpress.com This contrasts with the primary ligand, PGE2, which exhibits broader activity by binding with high affinity to all four EP receptor subtypes (EP1, EP2, EP3, and EP4). nih.govnih.gov

The selectivity of 19-OH-PGE2 is conferred by its unique molecular structure, specifically its stereochemistry. scbt.com The hydroxyl group at the 19th position is a key structural feature that facilitates a precise interaction with the binding pocket of the EP2 receptor, while precluding or weakening its interaction with the binding sites of EP1, EP3, and EP4 receptors. scbt.com Computational modeling and ligand-binding assays have shown that specific amino acid residues within the transmembrane helices of the GPCRs form the binding pocket and determine ligand specificity. nih.gov The ability of 19-OH-PGE2 to selectively bind and stabilize an active conformation of the EP2 receptor enhances its efficacy in triggering downstream signaling. scbt.com For instance, studies on mouse prostanoid receptors expressed in Chinese hamster ovary cells demonstrated that the EP2 and EP4 receptors have similar binding profiles for some ligands, but can be discriminated by specific compounds, highlighting the subtle structural determinants of specificity. nih.gov The selective nature of 19-OH-PGE2 makes it a valuable tool for investigating the specific physiological and pathological roles of the EP2 receptor, without the confounding effects of activating other EP subtypes. medchemexpress.com

Biological and Physiological Functions of 19 Hydroxyprostaglandin E2 Non Clinical Focus

Smooth Muscle Relaxation Properties

19(R)-hydroxy Prostaglandin (B15479496) E2 is recognized as a potent smooth muscle relaxant. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comszabo-scandic.com Its effects are primarily mediated through its selective interaction with specific prostanoid receptors expressed on smooth muscle cells. This activity is a key characteristic of its physiological profile, distinguishing it from other related prostaglandin compounds. The mechanism of action involves binding to E-series prostanoid (EP) receptors, which initiates intracellular signaling cascades leading to the relaxation of muscle tissue. scbt.com

The smooth muscle relaxant properties of 19(R)-OH-PGE2 have been quantified in specific in vitro models. A notable example is its effect on feline tracheal rings, a standard model for assessing bronchodilator activity. In this tissue, which expresses EP2 receptors, this compound demonstrates significant relaxant effects. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comlipidmaps.org Research has established a specific effective concentration for this action, highlighting its potency as a selective agonist for the EP2 receptor. medchemexpress.commedchemexpress.commedchemexpress.comlipidmaps.orgmedchemexpress.eu

Table 1: In Vitro Efficacy of 19(R)-Hydroxyprostaglandin E2 on Cat Tracheal Rings

| Tissue Model | Receptor Expressed | Compound | Measured Effect | EC₅₀ Value |

|---|

Role in Reproductive Physiology (Mechanistic Studies in Animal Models/In Vitro)

19-Hydroxyprostaglandin E2 is a prominent component of the reproductive system in certain species, particularly primates. medchemexpress.commedchemexpress.commedchemexpress.comlipidmaps.org It is one of the major prostaglandins (B1171923) found in human semen, along with its counterpart, 19-hydroxyprostaglandin E1. nih.govmdpi.combioscientifica.com Its high concentration in seminal fluid suggests a specialized role in reproductive processes. mdpi.com Mechanistic studies indicate that its synthesis occurs within the male reproductive tract, specifically in the seminal vesicles and the distal vas deferens. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 19-Hydroxyprostaglandin E2 in Seminal Vesicles

| Enzyme | Function in Pathway | Location |

|---|---|---|

| Prostaglandin H (PGH) synthase-2 (COX-2) | Converts arachidonic acid to PGH2 | Epithelial cells of seminal vesicles and vas deferens nih.gov |

| PGH 19-hydroxylase (CYP4F8) | Catalyzes the ω-2 hydroxylation of PGH2 to 19-hydroxy-PGH2 nih.govebi.ac.uk | Epithelial cells of seminal vesicles and vas deferens nih.gov |

Modulation of Cellular Processes

Prostaglandins as a class are crucial for studying and understanding the regulation of cellular functions, particularly cell signaling pathways that govern physiological responses. scbt.com 19-OH-PGE2, through its specific receptor interactions, participates in these intricate signaling cascades.

The primary mechanism by which 19(R)-Hydroxy-prostaglandin E2 modulates cellular activity is through its function as a selective agonist for the prostanoid EP2 receptor. medchemexpress.commedchemexpress.commedchemexpress.comlipidmaps.org The EP2 receptor is a G-protein coupled receptor (GPCR). scbt.com Upon binding, this compound activates the receptor, initiating a downstream signaling cascade. This process typically involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). nih.govfrontiersin.org This change in cAMP concentration then modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to a specific cellular response, such as smooth muscle relaxation. scbt.comfrontiersin.org The unique positioning of the hydroxyl group on this compound influences its binding affinity and conformational flexibility, allowing it to effectively dock with and activate the EP2 receptor. scbt.com

The parent compound, Prostaglandin E2, is known to influence cell proliferation and survival through its receptors, including EP2. amegroups.cn In vitro studies on various cell types have shown that PGE2 signaling via the EP2 receptor can promote cell proliferation. nih.govfrontiersin.org For instance, in glioma cells, radiation-induced PGE2 was found to sustain cell proliferation and survival through EP2-mediated signaling. amegroups.cn Given that this compound is a selective EP2 receptor agonist, it is plausible that it could exert a similar influence on cell growth and proliferation in certain cellular contexts. medchemexpress.commedchemexpress.commedchemexpress.comlipidmaps.org Activation of the EP2 receptor and the subsequent rise in cAMP can engage signaling pathways that regulate gene expression related to cell cycle progression and survival. nih.govfrontiersin.org However, the direct effects of 19-OH-PGE2 itself on cell proliferation have not been as extensively characterized as those of PGE2.

Cell Signaling Regulation

The scientific literature on the specific immunomodulatory functions of 19-Hydroxyprostaglandin E2 is limited. It is primarily identified as a major metabolite of Prostaglandin E2 (PGE2) and a selective agonist for the prostanoid EP2 receptor. medchemexpress.comcaymanchem.com Much of the existing research focuses on the broader effects of its parent compound, PGE2.

Regulation of Immune Cell Subsets (e.g., Dendritic Cells, Macrophages)

Detailed mechanistic studies on how 19-Hydroxyprostaglandin E2 directly regulates immune cell subsets such as dendritic cells and macrophages are not extensively available. However, its function as a selective EP2 receptor agonist has been utilized to probe the signaling pathways of its parent compound, PGE2, in these cells.

In one in vitro study, 19-(R)-hydroxyprostaglandin E2 was used as a selective EP2 receptor agonist to investigate the effects of PGE2 signaling on human THP-1 macrophages. nih.gov This indicates its utility as a research tool to isolate and understand the EP2-mediated effects on macrophage function. However, comprehensive studies detailing the direct and independent regulatory effects of 19-Hydroxyprostaglandin E2 on the differentiation, maturation, or antigen-presenting capacity of dendritic cells and macrophages are not prominently featured in the available research.

Impact on Cytokine Production and Immune Responses

The direct impact of 19-Hydroxyprostaglandin E2 on cytokine production is an area requiring more in-depth investigation. It is known to be a major component of primate semen, where it is found in high concentrations alongside PGE2. scispace.com Research has indicated that seminal plasma, containing both PGE2 and 19-hydroxy PGE, can stimulate the production of interleukin-8 (IL-8). scispace.com

Furthermore, in a study using a human macrophage cell line, 19-(R)-hydroxyprostaglandin E2 was employed as a tool to confirm the role of the EP2 receptor in mediating the enhancement of palmitate-induced IL-8 formation. nih.gov This finding, while focused on elucidating the mechanism of PGE2, suggests a potential pathway by which 19-Hydroxyprostaglandin E2 could influence inflammatory cytokine production in macrophages. Its selective agonism for the EP2 receptor, which is known to be involved in modulating immune responses, points toward a potential, though not yet fully characterized, role in shaping immune and inflammatory outcomes. caymanchem.com

Data Tables

Table 1: Properties of 19-Hydroxyprostaglandin E2

| Property | Description | Source(s) |

|---|---|---|

| Chemical Class | Eicosanoid, Prostaglandin | |

| Metabolic Precursor | Prostaglandin E2 (PGE2) | |

| Biosynthesis | Formed from PGE2 by prostaglandin 19-hydroxylase | |

| Receptor Selectivity | Selective agonist for the prostanoid EP2 receptor | medchemexpress.comcaymanchem.com |

| Known Location | Found in large quantities in human and primate seminal plasma | scispace.com |

Compound Names

Analytical Methodologies for 19 Hydroxyprostaglandin E2 Detection and Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

Liquid chromatography-mass spectrometry is the standard and most powerful technique for the quantification of eicosanoids, including 19-OH PGE2, from various biological samples. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) systems are commonly used to achieve efficient separation of 19-OH PGE2 from other structurally similar compounds and isomers present in the biological matrix before detection by the mass spectrometer. lipidmaps.orgnih.gov

In a typical LC-MS/MS workflow, the analyte is first ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation of the parent molecule. The resulting ion is then selected in the first quadrupole of the mass spectrometer, fragmented in a collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the confident identification and quantification of the target compound even in complex mixtures. lipidmaps.orgulisboa.pt For instance, a study profiling eicosanoid metabolites utilized scheduled MRM to monitor specific precursor-to-product ion transitions for 19-OH PGE2. lipidmaps.org

Recent research has successfully applied LC-MS/MS to identify and quantify 19-OH PGE2 in various human samples. For example, it has been detected in amniotic fluid, where it was found to be the second most abundant eicosanoid at term, indicating substantial metabolism of PGE2. nih.gov It has also been identified as a key differential metabolite in the saliva of gastric cancer patients, highlighting its potential as a biomarker. tandfonline.comnih.govnih.gov

Table 1: LC-MS/MS Parameters for 19-Hydroxyprostaglandin E2

| Parameter | Value | Source |

|---|---|---|

| Precursor Ion (m/z) | 367 | lipidmaps.org |

| Product Ion (m/z) | 243 | lipidmaps.org |

| Ionization Mode | Negative ESI | ulisboa.ptmdpi.com |

| Internal Standard | Deuterated eicosanoids (e.g., PGE2-d4) | lipidmaps.orguib.no |

Sample Preparation Techniques for Eicosanoid Analysis

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the biological matrix being analyzed, such as plasma, urine, tissue, or saliva. nih.gov Common methods for eicosanoid extraction include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating eicosanoids from biological fluids. nih.gov It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with an appropriate solvent. C18 cartridges are commonly employed for this purpose. caymanchem.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov

Protein Precipitation (PP): For highly proteinaceous samples like plasma or tissue homogenates, proteins are precipitated using organic solvents (e.g., methanol, acetonitrile) or acids. The supernatant containing the analytes is then collected for further processing or direct analysis. nih.gov

In a study analyzing saliva metabolomics, a "simple processing" of samples was performed before LC-MS analysis. tandfonline.com For amniotic fluid, samples were collected, centrifuged to remove debris, and stored at -80°C before being spiked with internal standards for extraction and analysis. nih.gov To prevent the artificial formation of eicosanoids during sample handling, inhibitors of cyclooxygenase enzymes, such as indomethacin, are often added. caymanchem.com

Method Development and Validation Parameters (e.g., Sensitivity, Specificity, Accuracy)

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. fda.govnpra.gov.my Key validation parameters, as defined by guidelines from bodies like the International Conference on Harmonisation (ICH), include: fda.govglobalresearchonline.net

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. globalresearchonline.netptb.de For eicosanoid analysis using LC-MS/MS, LOQs are often in the picogram to low nanogram per milliliter range. nih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. fda.gov In LC-MS/MS, specificity is achieved through a combination of chromatographic separation (retention time) and the uniqueness of the MRM transition. lipidmaps.orgmdpi.com In a study identifying salivary biomarkers, Receiver Operating Characteristic (ROC) curve analysis was used to assess the ability of 19-OH PGE2 to discriminate between patient groups, demonstrating its diagnostic specificity. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. nih.govglobalresearchonline.net For eicosanoid analysis, accuracy is typically expected to be within ±15-20%. nih.gov

Precision: This describes the closeness of agreement between a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). fda.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. globalresearchonline.net

Table 2: Key Method Validation Parameters in Eicosanoid Analysis

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | 85-115% (80-120% at LOQ) |

| Precision (RSD) | Degree of scatter between multiple measurements. | ≤15% (≤20% at LOQ) |

| Specificity | Ability to measure only the intended analyte. | No significant interference at the analyte's retention time. |

| Linearity (r²) | Correlation between concentration and response. | ≥0.99 |

| Sensitivity (LOQ) | Lowest quantifiable concentration. | Method- and matrix-dependent (pg/mL to ng/mL range). |

Other Chromatographic and Spectrometric Approaches

While LC-MS/MS is the dominant technique, other methods have been used historically or for specific applications in the analysis of 19-OH PGE2 and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Before the widespread adoption of LC-MS, GC-MS was a primary tool for eicosanoid analysis. nih.gov This technique requires chemical derivatization to make the prostaglandins (B1171923) volatile and thermally stable for gas-phase analysis. eag.com A 1987 study successfully identified 18-hydroxy-PGE2 and 19-hydroxy-PGE2 in human seminal fluid using capillary GC-MS. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used when the analyte possesses a suitable chromophore. While PGE2 itself does not have a strong UV chromophore, a method was developed where 19-OH PGE2 was converted to 19-hydroxyprostaglandin B2 (19-OH PGB2). nih.gov This derivative has a strong UV chromophore, allowing for detection at 280 nm, and was used as a polar internal standard to assess recovery in the HPLC analysis of other lipoxygenase products. nih.gov

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis as it provides the highest level of accuracy and precision. wikipedia.orgnih.gov This technique involves adding a known amount of a stable, isotopically-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard before any sample processing. ptb.dewikipedia.org

Because the isotopically labeled internal standard is chemically identical to the endogenous analyte, it behaves in the same way during extraction, derivatization, and chromatographic separation. ptb.de Any sample loss during preparation will affect both the analyte and the internal standard equally. The final quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled standard. nih.gov This approach effectively corrects for variations in sample recovery and matrix effects (ion suppression or enhancement in the MS source), leading to highly reliable results. lipidmaps.orgnih.gov Comprehensive eicosanoid profiling methods routinely employ a panel of deuterated internal standards to accurately quantify numerous metabolites, including hydroxylated prostaglandins, in a single run. lipidmaps.org

Pharmacological and Mechanistic Studies of 19 Hydroxyprostaglandin E2 Analogues and Antagonists Non Clinical Focus

Development and Characterization of Selective EP2 Agonists and Antagonists

The physiological importance of 19-hydroxy prostaglandin (B15479496) E2 (19-OH PGE2), found in significant quantities in human seminal plasma, has spurred research into its receptor-specific actions. nih.gov Unlike its parent compound, prostaglandin E2 (PGE2), which can indiscriminately stimulate various prostanoid receptor subtypes, 19(R)-OH PGE2 demonstrates selectivity for the EP2-receptor subtype. nih.gov This selectivity is significant as the diverse effects of PGE2 are mediated through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. nih.govfrontiersin.org

The development of selective EP2 agonists and antagonists has been crucial for elucidating the specific roles of the EP2 receptor. Butaprost, a synthetic agonist, is selective for the EP2 receptor but is considerably less potent than PGE2. researchgate.net While selective in receptor binding assays, butaprost has been shown to be equally effective in activating IP receptors in functional assays. researchgate.net The identification of 19(R)-OH PGE2 as a selective EP2 receptor agonist provided a naturally occurring tool to study EP2-mediated functions. nih.gov It acts as a potent smooth muscle relaxant, with an EC50 value of 200 nM for relaxing cat tracheal rings, a tissue expressing EP2 receptors. medchemexpress.comcaymanchem.com

The quest for more potent and selective EP2 modulators has led to the synthesis of various analogues. For instance, the design and synthesis of 16-hydroxy-17,17-trimethylene PGE2 derivatives were undertaken to create highly selective EP2-receptor agonists. nih.gov On the antagonist front, compounds like PF-04418948 have been developed and characterized as potent and selective EP2 receptor antagonists. nih.gov PF-04418948 inhibits PGE2-induced increases in cAMP in cells expressing EP2 receptors with high functional potency. nih.gov Another antagonist, AH6809, has been used in studies to differentiate EP2 and EP4 receptor signaling, although it has limitations in terms of selectivity. frontiersin.org The development of such selective antagonists is critical for dissecting the distinct signaling pathways of EP2 and EP4 receptors, which both couple to Gαs to increase intracellular cAMP but can have differing downstream effects. frontiersin.org

Table 1: Selective EP2 Receptor Modulators and their Characteristics

| Compound | Type | Key Characteristics | Reference |

|---|---|---|---|

| 19(R)-OH PGE2 | Agonist | Selective for EP2 receptor; potent smooth muscle relaxant. | nih.govmedchemexpress.comcaymanchem.com |

| Butaprost | Agonist | Selective for EP2 receptor, but less potent than PGE2 and can activate IP receptors. | researchgate.net |

| PF-04418948 | Antagonist | Potent and selective EP2 receptor antagonist. | nih.gov |

| AH6809 | Antagonist | Used to study EP2 receptor function, but has weak affinity and selectivity. | nih.govfrontiersin.org |

| 16-hydroxy-17,17-trimethylene PGE2 derivatives | Agonist | Identified as highly selective EP2-receptor agonists. | nih.gov |

Investigation of Structure-Activity Relationships for 19-Hydroxylated Prostaglandins (B1171923)

The biological activity of prostaglandins is intricately linked to their chemical structure. Modifications at various positions on the prostaglandin molecule can dramatically alter their potency and receptor selectivity. For 19-hydroxylated prostaglandins, the position and stereochemistry of the hydroxyl group are critical determinants of their activity.

Studies on 19(R)-OH PGE2 revealed that while it exhibits selectivity for the EP2 receptor, its counterpart, 19(R)-OH PGE1, has a different activity profile. nih.gov 19(R)-OH PGE1 was found to be a more potent myotropic agent in certain preparations but seemed to lack EP2-receptor stimulant properties. nih.gov This highlights the importance of the double bond configuration in the prostaglandin backbone for receptor interaction.

Furthermore, the impact of 19-hydroxylation is not uniform across different prostaglandin families. While it confers EP2 selectivity to PGE2, 19-hydroxylation of PGF2α results in a highly efficient inactivation step, with 19(R)-OH PGF2α possessing very little biological activity. nih.gov

The development of synthetic prostaglandin analogues has provided further insights into structure-activity relationships. For example, modifications to the omega-chain of butaprost, leading to 16-hydroxy-17,17-trimethylene PGE2 derivatives, resulted in highly selective EP2-receptor agonists. nih.gov This indicates that alterations in the lower side chain can significantly enhance receptor selectivity.

In a broader context of pro-resolving mediators, which include prostaglandin metabolites, modifications to the carbon backbone have profound effects. For instance, oxidation at the C19 position of Resolvin E1 (RvE1) to form 19-hydroxy-RvE1 retains some activity but is significantly less potent than the parent compound. ucc.ie This underscores the general principle that hydroxylation at specific positions is a key metabolic switch that can either activate, inactivate, or modify the biological function of eicosanoids.

In Vitro and Animal Model Studies on Pharmacological Interventions

In vitro and animal model studies have been instrumental in understanding the pharmacological effects of 19-OH PGE2 and its analogues, particularly in the context of EP2 receptor-mediated signaling.

In vitro studies have demonstrated that 19(R)-OH PGE2 is a potent relaxant of smooth muscle, specifically in tissues where the EP2 receptor is expressed, such as the cat trachea. nih.govmedchemexpress.comcaymanchem.com This relaxant effect is a hallmark of EP2 receptor activation, which leads to an increase in intracellular cyclic AMP (cAMP). frontiersin.org Further in vitro work has shown that both PGE2 and selective EP2 agonists can inhibit histamine (B1213489) release from human lung mast cells, a process also linked to increased cAMP levels. nih.gov The use of selective EP2 antagonists in these studies helped to confirm that this inhibitory effect is indeed mediated by the EP2 receptor. nih.gov

Animal models have provided a platform to investigate the in vivo effects of modulating EP2 receptor activity. For instance, studies in mares have explored the luteotropic effects of PGE2, demonstrating that its administration can influence progesterone (B1679170) concentrations. frontiersin.orgfrontiersin.org While these studies focused on PGE2 itself, they highlight the potential for selective EP2 agonists to modulate reproductive functions, given the expression of EP2 receptors in reproductive tissues. frontiersin.org

Animal models of inflammation and tissue injury have also been crucial. Although direct studies with 19-OH PGE2 in these models are less common, research on the broader PGE2-EP receptor axis provides relevant context. For example, in models of acute kidney injury, inhibiting the degradation of PGE2 (which would increase its local concentration) has been shown to be protective. nih.govresearchgate.net This suggests that enhancing PGE2 signaling, potentially through selective EP2 agonism, could be a therapeutic strategy. Conversely, in the context of certain cancers, blocking PGE2 signaling through EP receptor antagonists is being explored as a therapeutic approach. frontiersin.org

Studies using EP2 receptor knockout mice have also been valuable. These models have helped to partially attribute the cutaneous blood flow response to PGE2 to the EP2 receptor. nih.gov The development of potent and selective EP2 antagonists like PF-04418948 has enabled further pharmacological characterization in animal models, allowing for a more precise understanding of the physiological and pathological roles of the EP2 receptor. nih.gov

Table 2: Summary of In Vitro and Animal Model Findings

| Model System | Intervention | Key Finding | Reference |

|---|---|---|---|

| Cat Tracheal Rings (in vitro) | 19(R)-OH PGE2 | Potent smooth muscle relaxation, indicating EP2 agonist activity. | nih.govmedchemexpress.comcaymanchem.com |

| Human Lung Mast Cells (in vitro) | PGE2, EP2 agonists/antagonists | EP2 receptor activation inhibits histamine release. | nih.gov |

| Mares (in vivo) | PGE2 administration | Modulation of progesterone levels, indicating a role in reproductive function. | frontiersin.orgfrontiersin.org |

| Mouse Model of Acute Kidney Injury (in vivo) | Inhibition of PGE2 degradation | Protective effect, suggesting a therapeutic potential for enhancing PGE2 signaling. | nih.govresearchgate.net |

| EP2 Receptor Knockout Mice (in vivo) | PGE2 administration | Partial mediation of cutaneous blood flow response by the EP2 receptor. | nih.gov |

Involvement of 19 Hydroxyprostaglandin E2 in Pathophysiological Mechanisms Non Clinical Focus

Mechanistic Contributions to Inflammation in Cellular and Animal Models

PGE2 is a key mediator in inflammation, exhibiting both pro- and anti-inflammatory effects depending on the context. nih.gov It is produced by various cells, including epithelial cells, fibroblasts, and inflammatory cells, with its synthesis notably increasing in damaged tissues. semanticscholar.orgcancerindex.org The inflammatory actions of PGE2 are mediated through its four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), which are involved in the fine-tuning of the inflammatory response. nih.gov As a selective EP2 agonist, 19-OH PGE2 is directly implicated in the inflammatory processes modulated by this specific receptor. hmdb.canih.gov

PGE2 exerts complex control over inflammatory mediators. At late or chronic stages of an immune response, PGE2 can suppress acute inflammatory mediators while enhancing its own production. nih.govaai.org It modulates the activity of dendritic cells (DCs), which are crucial antigen-presenting cells. hmdb.ca Depending on the maturation signals, PGE2 can have opposing effects on DC biology; it can inhibit DC maturation and antigen presentation, but also stimulate DCs and promote IL-12 production when combined with TNF-alpha. hmdb.ca

PGE2 is a potent inducer of Interleukin-10 (IL-10) in bone marrow-derived dendritic cells (BM-DCs), and this PGE2-induced IL-10 is a key regulator of the pro-inflammatory phenotype of BM-DCs. hmdb.ca In rheumatoid arthritis (RA), an inflammatory disorder, PGE2 promotes the release of IL-6 from synovial fibroblasts via the EP2-cAMP/PKA pathway. clinexprheumatol.org Furthermore, studies in animal models of RA show that mice lacking the EP4 receptor, but not EP1, EP2, or EP3, have a decreased incidence and severity of arthritis, along with reduced levels of circulating inflammatory markers like IL-6 and serum amyloid A. nih.govnih.gov However, the involvement of the EP2 receptor in mediating specific inflammatory responses suggests a definite role for 19-OH PGE2.

| Cell Type | Mediator/Process Affected | Receptor(s) Implicated | Effect | Source |

|---|---|---|---|---|

| Dendritic Cells (DCs) | Maturation & Antigen Presentation | Not specified | Inhibitory | hmdb.ca |

| Bone Marrow-Derived DCs | Interleukin-10 (IL-10) Production | Not specified | Potent induction | hmdb.ca |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLSs) | Interleukin-6 (IL-6) Release | EP2 | Promotes release via cAMP/PKA pathway | clinexprheumatol.org |

| Macrophages (in RA model) | IL-1β and IL-6 Production | EP4 | Deletion of EP4 reduces production | nih.govnih.gov |

Role in Carcinogenesis and Tumor Microenvironment (In Vitro, Animal Models)

PGE2 is a pivotal player in cancer, contributing to nearly all major hallmarks of cancer, including proliferation, angiogenesis, and invasion. nih.gov It is the most abundant prostanoid in the tumor microenvironment. nih.gov The COX-2/mPGES-1/PGE2 pathway is frequently overexpressed in various cancers, including colorectal, breast, and lung cancer, linking it to neoplastic progression. nih.govnih.gov The actions of PGE2 are mediated by its EP receptors expressed on both cancer and stromal cells. nih.gov Specific roles have been attributed to different receptors, with EP2-induced angiogenesis and suppression of the anti-tumor immune response being particularly relevant to the function of 19-OH PGE2. encyclopedia.pub

PGE2 signaling, particularly through EP2 and EP4 receptors, activates multiple pathways that drive tumor growth. nih.gov These receptors are coupled to Gαs proteins, which activate adenylate cyclase, generate cAMP, and in turn activate the protein kinase A (PKA) pathway. nih.gov

Key signaling pathways influenced by PGE2/EP2 activation include:

PI3K/Akt Pathway : In colon cancer cells, PGE2 acting through the EP2 receptor can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov

β-catenin Pathway : Activation of the PI3K/Akt pathway leads to the inactivation of GSK3β, which subsequently activates β-catenin signaling, a critical pathway in the progression of many cancers. nih.govaacrjournals.org

EGFR Transactivation : The EP2 receptor can transactivate the epidermal growth factor receptor (EGFR) to regulate the proliferation and invasion of esophageal squamous cell carcinoma cells. aacrjournals.org

STAT3 Pathway : In UVB-exposed mouse skin, EP2 enhances the tumor promoter survivin through the EGFR/STAT3 pathway. aacrjournals.org

In breast cancer, PGE2 signaling via the EP2 receptor can increase tumor angiogenesis and proliferation. nih.gov Animal models have demonstrated that deleting the EP2 receptor impairs tumor angiogenesis. nih.gov

| Signaling Pathway | Cancer Model | Downstream Effect | Source |

|---|---|---|---|

| PI3K/Akt | Colon Cancer Cells | Promotes cell growth | nih.gov |

| β-catenin | Colon Cancer Cells | Promotes cell growth | nih.govaacrjournals.org |

| EGFR/STAT3 | UVB-Exposed Mouse Skin | Enhances tumor promoter survivin | aacrjournals.org |

| EGFR Transactivation | Esophageal Squamous Cell Carcinoma | Regulates proliferation and invasion | aacrjournals.org |

PGE2 is a critical regulator of the tumor immune microenvironment, often promoting immune evasion. encyclopedia.pub It influences a range of immune cells, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), dendritic cells (DCs), and natural killer (NK) cells. nih.govencyclopedia.pub

Myeloid-Derived Suppressor Cells (MDSCs) : The COX-2-PGE2 signaling pathway promotes tumor immune evasion by inducing the accumulation of MDSCs, which suppress the function of T cells and NK cells. nih.govmdpi.com

Dendritic Cells (DCs) : In tumor models, PGE2 can suppress the differentiation of DCs from bone marrow progenitors and inhibit their antigen-presenting ability, often through EP2 and EP4 receptors. nih.gov

Tumor-Associated Macrophages (TAMs) : Tumor-infiltrating PD-L1+ cells, which have the characteristics of TAMs, express high levels of PGE2-forming enzymes. pnas.org The COX2/mPGES1/PGE2 pathway is involved in regulating PD-L1 expression in these cells, and inhibiting PGE2 formation reduces PD-L1 expression, thereby reducing immune suppression. pnas.org

Natural Killer (NK) Cells : PGE2 can suppress NK cell function, including their cytotoxic effects and cytokine generation, in breast and thyroid cancer through the EP4 signaling pathway. nih.gov

Given that 19-OH PGE2 is a selective EP2 agonist, it likely contributes to the pro-tumoral immune environment by acting on immune cells that express the EP2 receptor, such as DCs. hmdb.canih.gov

Impact on Tumor Cell Proliferation and Signaling Pathways

Potential Linkages to Cardiovascular Processes (Mechanistic Studies)

Prostanoids, including PGE2, are deeply involved in cardiovascular homeostasis and inflammatory processes that can lead to cardiovascular diseases like atherosclerosis. nih.gov PGE2 is synthesized by various cells within the cardiovascular system, including endothelial cells and macrophages. nih.govresearchgate.net Its effects are complex, as it can be both vasodilating and vasoconstricting depending on which of its four receptors are activated. researchgate.net

Activation of EP2 and EP4 receptors typically leads to vasorelaxation, while EP1 and EP3 activation causes vasoconstriction. researchgate.net In the context of atherosclerosis, a chronic vascular inflammatory disease, PGE2 is overexpressed in macrophages within atherosclerotic plaques. nih.gov The PGE2/EP2 axis can activate the NF-κB factor in endothelial cells, which in turn induces cytokine synthesis and further promotes chronic inflammation in a positive feedback loop. nih.gov

While direct studies on 19-OH PGE2's role in cardiovascular disease are limited, its function as a selective EP2 agonist suggests it would primarily mediate the vasorelaxant and potentially pro-inflammatory effects associated with EP2 receptor activation in the vasculature. hmdb.camedchemexpress.com Interestingly, another metabolite, 5-OH-PGE2, does not appear to interact with PGE2 receptors, highlighting that the specific structure of hydroxylated metabolites is crucial for their activity. nih.gov

Other Disease-Related Mechanistic Insights (e.g., viral infections, rheumatoid arthritis)

The PGE2 pathway is implicated in the pathophysiology of several other diseases, including rheumatoid arthritis and various viral infections.

Rheumatoid Arthritis (RA) : RA is a chronic inflammatory autoimmune disease where PGE2 is a key contributor to pathogenesis. nih.govnih.gov Analysis of synovial fluid from RA patients shows increased levels of prostanoids. nih.gov In animal models of RA, mice lacking the EP4 receptor showed reduced disease severity, inflammation, and bone destruction. nih.govnih.gov While EP4 appears dominant in this model, EP2 receptors are also expressed in arthritic synovial cells, and PGE2 signaling through EP2 can promote the release of inflammatory cytokines like IL-6. clinexprheumatol.orgnih.gov The enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD), which degrades PGE2, is found at lower levels in RA synovial tissue, likely contributing to elevated PGE2 levels. d-nb.info

Viral Infections : PGE2 is a known modulator of viral infections, with effects that are dependent on the specific virus and cell type. nih.govfrontiersin.orgresearchgate.net It can modulate the immune system by regulating cytokine expression and can also play a more direct role by affecting viral replication or gene expression. nih.govfrontiersin.org For instance, PGE2 suppresses the innate and adaptive immune systems, which can promote infection by viruses like influenza A. semanticscholar.orgnih.gov In the context of SARS-CoV-2, elevated PGE2 levels are associated with disease severity. semanticscholar.orgnih.gov The virus appears to induce PGE2 generation in lung epithelial cells by upregulating COX-2 and reducing the PGE2-degrading enzyme HPGD. semanticscholar.orgnih.gov PGE2 can suppress type 1 immunity (mediated by Th1, CTL, and NK cells) while promoting Th2 and Th17 responses, thereby shaping the host's defense against the virus. nih.govaai.org

Future Directions and Emerging Research Avenues for 19 Hydroxyprostaglandin E2

Elucidation of Broader Biological Networks and Interacting Pathways

Future research will likely focus on mapping the intricate biological networks and signaling pathways influenced by 19-OH-PGE2. While it is known to be a metabolite of PGE2, its distinct interactions and downstream effects are not fully understood. ontosight.ai PGE2 itself exerts its effects through four G-protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4), which trigger divergent signaling cascades. nih.govontosight.ai For instance, EP2 and EP4 receptor activation typically leads to increased intracellular cyclic AMP (cAMP) levels, influencing a variety of cellular processes. nih.gov